N'~1~-[1-(2-NAPHTHYL)ETHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
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Overview
Description
N’-[1-(2-naphthyl)ethylidene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a triazole ring, and a sulfanyl-acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-naphthyl)ethylidene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the naphthyl and phenyl groups. The final step involves the formation of the acetohydrazide moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-naphthyl)ethylidene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the naphthyl group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different triazole or naphthyl derivatives.
Scientific Research Applications
N’-[1-(2-naphthyl)ethylidene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[1-(2-naphthyl)ethylidene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and naphthyl group are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2-naphthyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[1-(2-naphthyl)ethylidene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H28N6OS |
---|---|
Molecular Weight |
520.6g/mol |
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-2-ylethylideneamino)acetamide |
InChI |
InChI=1S/C30H28N6OS/c1-21-12-16-26(17-13-21)31-19-28-33-35-30(36(28)27-10-4-3-5-11-27)38-20-29(37)34-32-22(2)24-15-14-23-8-6-7-9-25(23)18-24/h3-18,31H,19-20H2,1-2H3,(H,34,37) |
InChI Key |
FDCVOPXXMXLFQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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